molecular formula C4H11BrSn B035398 Dimethylethyltin CAS No. 108354-35-4

Dimethylethyltin

Cat. No.: B035398
CAS No.: 108354-35-4
M. Wt: 257.74 g/mol
InChI Key: LZEGWZBIBAVIJT-UHFFFAOYSA-N
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Description

Dimethylethyltin (CAS: 108354-35-4) is an organotin compound with the molecular formula C₄H₁₁BrSn (this compound bromide, as per ). It is part of a broader class of organometallic tin compounds, which are known for their industrial applications and significant toxicity. Structurally, it consists of a tin atom bonded to two methyl groups, one ethyl group, and a bromide ion. Organotin compounds like this compound are notorious for their neurotoxic effects, as demonstrated in rat studies where exposure led to severe brain lesions and neuropathological changes .

Key properties include:

  • Molecular weight: Not explicitly stated in the evidence, but calculated as ~257.7 g/mol (based on C₄H₁₁BrSn).
  • Toxicity profile: Oral and inhalation routes are primary exposure risks, with decomposition releasing toxic tin (Sn) and bromide (Br⁻) vapors .

Properties

CAS No.

108354-35-4

Molecular Formula

C4H11BrSn

Molecular Weight

257.74 g/mol

IUPAC Name

bromo-ethyl-dimethylstannane

InChI

InChI=1S/C2H5.2CH3.BrH.Sn/c1-2;;;;/h1H2,2H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

LZEGWZBIBAVIJT-UHFFFAOYSA-N

SMILES

CC[Sn](C)(C)Br

Canonical SMILES

CC[Sn](C)(C)Br

Synonyms

dimethylethyltin
DME-tin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Selected Brominated/Organometallic Compounds

Compound Name Molecular Formula Toxicity Routes Decomposition Products Key Safety Notes
This compound Bromide C₄H₁₁BrSn Ingestion, inhalation Sn, Br⁻ Neurotoxic; induces brain lesions in rats
p-Bromo-α,α-Dimethylphenethylamine HCl C₁₁H₁₅BrN·HCl Ingestion, intraperitoneal Br⁻, HCl, NOx Mutagenic data reported
6-Bromo-2,4-Dinitrobenzenediazonium H₂SO₄ C₆H₃BrN₄O₇S Explosive (sulfuric solution) Br⁻, SOx, NOx Corrosive; explosive upon heating
2-((2-Bromo-4,6-Dinitrophenyl)azo)-... C₂₀H₂₂BrN₅O₆ Mutagenic (reported) NOx, Br⁻ Mutagenicity confirmed
Bromodiphenylmethane C₁₃H₁₁Br Corrosive Br⁻ Corrosive毒物

Structural and Functional Differences

  • Tin vs. Non-Tin Organometallics: this compound contains a tin atom, which distinguishes it from purely organic brominated compounds (e.g., bromodiphenylmethane). Tin’s electronegativity and covalent bonding tendencies enhance its reactivity and toxicity compared to carbon-centered analogs .
  • Substituent Groups : Unlike aromatic brominated compounds (e.g., p-Bromo-α,α-dimethylphenethylamine), this compound’s alkyl groups (methyl, ethyl) contribute to its lipophilicity, facilitating blood-brain barrier penetration and neurotoxicity .

Toxicity Mechanisms

  • Neurotoxicity : this compound induces brain lesions in rats, particularly affecting the hippocampus and cortex, likely due to oxidative stress and mitochondrial dysfunction . In contrast, brominated aromatics like 2-((2-Bromo-4,6-Dinitrophenyl)azo)-... exhibit mutagenicity via DNA alkylation .
  • Decomposition Risks: While this compound releases Sn and Br⁻ vapors, compounds like 6-Bromo-2,4-Dinitrobenzenediazonium H₂SO₄ produce SOx and NOx, posing respiratory and environmental hazards .

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